molecular formula C8H18S<br>CH2SH(CH2)6CH3<br>C8H18S B094742 1-Octanethiol CAS No. 111-88-6

1-Octanethiol

Cat. No.: B094742
CAS No.: 111-88-6
M. Wt: 146.3 g/mol
InChI Key: KZCOBXFFBQJQHH-UHFFFAOYSA-N
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Description

1-Octanethiol, also known as octane-1-thiol, is an organic compound with the molecular formula C₈H₁₈S. It is a member of the alkanethiol family, characterized by the presence of a thiol group (-SH) attached to an alkane chain. This compound is known for its strong, unpleasant odor and is used in various industrial and research applications .

Mechanism of Action

Target of Action

1-Octanethiol, also known as 1-mercaptooctane, is an organic compound . It primarily targets a variety of nanoparticles, forming self-assembled monolayers (SAM) on their surfaces .

Mode of Action

This compound interacts with its targets (nanoparticles) by forming a self-assembled monolayer on their surfaces . This interaction modifies the surface properties of the nanoparticles, which can influence their behavior in various applications.

Biochemical Pathways

It’s known that this compound can be used as a sulfur precursor for the preparation of shell for cdse/cds quantum dots . It forms ligands that help in enhancing the power efficiency of hetero-junction nanorod sensitized solar cells as it enhances the electron extraction from the nanorod and TiO2 interface .

Pharmacokinetics

Due to its chemical structure and properties, it is expected to have low water solubility and could potentially be absorbed through the skin or respiratory system .

Result of Action

Exposure to this compound can affect the eyes, skin, respiratory system, blood, and central nervous system, leading to irritation to the eyes, skin, nose, and throat; lassitude; cyanosis; increased respiration; nausea; drowsiness; headache; and vomiting .

Action Environment

This compound is a flammable liquid with a flash point of 115°F . It is insoluble in water . Environmental factors such as temperature, presence of ignition sources, and the compound’s concentration in the environment can influence its action, efficacy, and stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Octanethiol can be synthesized through several methods, including:

    Hydrothiolation of 1-octene: This method involves the addition of hydrogen sulfide (H₂S) to 1-octene in the presence of a catalyst, such as a transition metal complex.

    Reduction of 1-octyl disulfide: This method involves the reduction of 1-octyl disulfide (C₈H₁₇S-SC₈H₁₇) using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Industrial Production Methods: In industrial settings, this compound is typically produced through the hydrothiolation of 1-octene, as this method is more scalable and cost-effective .

Chemical Reactions Analysis

1-Octanethiol undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form 1-octanesulfonic acid (C₈H₁₇SO₃H) using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: The thiol group in this compound can be reduced to form the corresponding alkane, octane (C₈H₁₈), using strong reducing agents.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the thiol group is replaced by other functional groups. For example, it can react with alkyl halides to form thioethers (R-S-R’).

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .

Scientific Research Applications

1-Octanethiol has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

1-Octanethiol can be compared with other alkanethiols, such as:

    1-Butanethiol (C₄H₉SH): A shorter-chain alkanethiol with similar chemical properties but different physical properties, such as lower boiling point and solubility.

    1-Dodecanethiol (C₁₂H₂₅SH): A longer-chain alkanethiol with higher boiling point and different applications in surface chemistry.

    1-Hexanethiol (C₆H₁₃SH): An alkanethiol with intermediate chain length and properties between 1-butanethiol and 1-dodecanethiol.

The uniqueness of this compound lies in its optimal chain length, which provides a balance between reactivity and physical properties, making it suitable for a wide range of applications .

Properties

IUPAC Name

octane-1-thiol
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InChI

InChI=1S/C8H18S/c1-2-3-4-5-6-7-8-9/h9H,2-8H2,1H3
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InChI Key

KZCOBXFFBQJQHH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCCCS
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Molecular Formula

C8H18S, Array
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DSSTOX Substance ID

DTXSID4026894
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Molecular Weight

146.30 g/mol
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Physical Description

1-octanethiol appears as a clear colorless liquid. Flash point 115 °F. Insoluble in water and less dense than water. Used to make other chemicals., Liquid, Water-white liquid with a mild odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Water-white liquid with a mild odor.
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Boiling Point

390 °F at 760 mmHg (NIOSH, 2023), 199.1 °C at 760 mm Hg, 199 °C, 390 °F
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Flash Point

115 °F (NIOSH, 2023), 69 °C, 156 °F (69 °C) (Open cup), 69 °C o.c., (oc) 115 °F
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Solubility

Insoluble (NIOSH, 2023), Soluble in ethanol; slightly soluble in carbon tetrachloride, Insoluble in water, Solubility in water: none, Insoluble
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Density

0.84 (NIOSH, 2023) - Less dense than water; will float, 0.8433 at 20 °C/4 °C, Relative density (water = 1): 0.84, 0.84
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Vapor Density

5.0 (Air= 1), Relative vapor density (air = 1): 5.0
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Vapor Pressure

3 mmHg at 212 °F (NIOSH, 2023), 0.42 [mmHg], 0.4245 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 25 °C: 0.06, (212 °F): 3 mmHg
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Color/Form

Water-white liquid

CAS No.

111-88-6, 94805-33-1
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

-57 °F (NIOSH, 2023), -49.2 °C, Liquid molar volume = 0.174195 cu m/kmol; IG Heat of Formation = -1.7010X10+8 J/kmol; Heat Fusion at Melting Point = 2.4000X10+7 J/kmol, -49 °C, -57 °F
Record name 1-OCTANETHIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/4110
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-OCTANETHIOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5552
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name n-OCTYL MERCAPTAN
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URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1493
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1-Octanethiol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0471.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Synthesis routes and methods I

Procedure details

A one-gallon, glass-lined latex reactor was charged with 1691 g of deionized water, 107 g of polystyrene seed latex (400 Angstrom number average particle size) (30% active), 0.2 g of disodium ethylene diaminetetraacetic acid, 1.0 g of sodium bicarbonate, and 20 g of 43% aqueous sodium n-dodecylbenzene sulfonate. The mixture was purged with nitrogen, and the reactor was then evacuated with a water aspirator three times at room temperature. After the final evacuation, the reactor was pressurized with 10 psi (69 KPa) of nitrogen. The reactor was heated to 85° C. and stirred at 150 rpm. An aqueous feed consisting of 154 g of water, 27.7 g of 43% aqueous sodium n-dodecylbenzene sulfonate, and 2.7 g of sodium persulfate and a monomer feed consisting of 750 g of α-methylstyrene, 187.5 g of acrylonitrile, (providing a ratio α-methylstyrene/acrylonitrile of 80/20) and 0.68 g of n-octyl mercaptan (first monomer feed stream) were started simultaneously and added at rates of 37.4 and 234.6 g per hour to the reaction, respectively. After four hours, addition of first monomer feed stream was halted and the second monomer feed stream consisting of 41.4 g of acrylonitrile and 0.53 g of n-octyl mercaptan was started at a rate of 20.7 g per hour. The aqueous feed rate was changed to 15.5 g per hour. The additions of aqueous feed and second monomer stream were continued for three additional hours. Total monomer feed resulted in a ratio, α-methylstyrene/acrylonitrile, of 77/23. The second monomer feed was then halted, the aqueous feed continued for an additional 15 minutes, and the mixture was retained at 85° C. for 15 minutes. An antifoaming agent (antifoam H-10, 15% active, available from Dow Corning Corporation) was added and volatile components were steam distilled from the mixture. The reaction went to 92% conversion.
[Compound]
Name
polystyrene
Quantity
107 g
Type
reactant
Reaction Step One
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
1691 g
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Thiophene hydrodesulfurization proceeds in the first reactor. Because a catalyst with low hydrogenation activity was used, no thiacyclopentane or butylthiol production was found in the thiophene hydrogenation product. Octylthiol was also produced by reaction between diisobutylene and hydrogen sulfide generated by the hydrodesulfurization. In the second reactor, the octylthiol produced by the first reactor was hydrodesulfurized, yielding a model gasoline base with a total sulfur content of no greater than 10 ppm by weight.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Octanethiol
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1-Octanethiol
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1-Octanethiol
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1-Octanethiol
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1-Octanethiol
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1-Octanethiol
Customer
Q & A

Q1: How does 1-octanethiol interact with metal surfaces?

A1: this compound forms strong sulfur-metal bonds, creating self-assembled monolayers (SAMs) on various metal surfaces, including gold, silver, and copper. [, , , , ] These SAMs are highly ordered and densely packed due to van der Waals interactions between the alkyl chains. []

Q2: What is the significance of using this compound for coating copper nanoparticles?

A2: Copper nanoparticles are prone to oxidation, which hinders their conductivity and applicability. This compound acts as a protective layer, preventing oxidation and maintaining the nanoparticles' conductive properties. [, , , , ]

Q3: How does the structure of this compound influence its self-assembly?

A3: The thiol group (-SH) is responsible for the strong bonding with the metal surface, while the long hydrophobic alkyl chain (C8H17-) promotes ordered packing due to van der Waals interactions. [, ] This results in the formation of well-defined, stable SAMs.

Q4: Can this compound SAMs on copper nanoparticles withstand high temperatures?

A4: Research shows that this compound SAMs on copper nanoparticles are successfully removed at temperatures around 150-200°C, well below the typical sintering temperature of copper (350°C). [, , ]

Q5: How does the choice of solvent affect the dispersion stability of this compound-coated copper nanoinks?

A5: Solvents with similar chain lengths to this compound, like 1-octanol, show better dispersion stability for copper nanoinks. This is due to the similar intermolecular interactions between the solvent, ligand, and nanoparticles. [, ]

Q6: Can this compound-coated copper nanoinks be used for inkjet printing on flexible substrates?

A6: Yes, this compound-coated copper nanoinks have been successfully used for inkjet printing on flexible substrates like paper. Multi-pulse flash light sintering under ambient conditions prevents substrate damage while achieving good conductivity. []

Q7: Does this compound participate in any catalytic reactions?

A7: Yes, 2H-MoS2 nanosheets catalyze the oxidation of this compound to dioctyl disulfide. This reaction is not driven by atmospheric oxygen and is influenced by factors like the thickness of the nanosheets and the electron-donating nature of the thiol. []

Q8: Have computational methods been employed to study this compound systems?

A8: Yes, density functional theory (DFT) calculations have been used to investigate the structure of copper-octanethiolate lamellar structures. The calculations revealed that the alkyl chains in these structures are oriented nearly perpendicular to the copper atom layer. []

Q9: How does the length of the alkyl chain in thiols affect their interaction with silver nanoplates?

A9: Longer alkyl chain thiols, like 1-dodecanethiol and 1-hexadecanethiol, exhibit stronger binding to silver nanoplates compared to shorter chain thiols. This results in better stabilization of the nanoplates' shape and optical properties. []

Q10: What strategies can be employed to enhance the stability of this compound formulations?

A10: Storing this compound under inert atmosphere and at low temperatures can prevent oxidation. Using appropriate solvents and optimizing storage conditions can further enhance the stability of formulations containing this compound.

Q11: Are there any environmental concerns regarding the use of this compound?

A11: While this compound is used in various applications, it's crucial to consider its potential environmental impact. Responsible waste management practices are necessary to minimize any negative effects. Research on ecotoxicological effects and biodegradability is important to ensure its safe use.

Q12: What safety precautions should be taken when handling this compound?

A12: this compound is a flammable liquid and should be handled with care. It's crucial to consult the material safety data sheet (MSDS) for specific handling and storage instructions. Using appropriate personal protective equipment, such as gloves and eye protection, is essential when working with this compound.

Q13: What analytical techniques are commonly used to characterize this compound and its interactions?

A13: Various techniques are employed to study this compound, including:

  • Surface characterization: X-ray photoelectron spectroscopy (XPS), scanning tunneling microscopy (STM), atomic force microscopy (AFM). [, , , , , , , ]
  • Spectroscopy: Fourier transform infrared spectroscopy (FTIR), Raman spectroscopy, UV-vis spectroscopy, nuclear magnetic resonance (NMR). [, , , , , , , , , ]
  • Electrochemical techniques: Cyclic voltammetry. [, ]
  • Thermal analysis: Differential scanning calorimetry (DSC), thermogravimetric analysis (TGA). [, , ]

Q14: What are some promising areas for future research involving this compound?

A14: Future research directions include:

  • Exploring the use of this compound in the development of novel sensors and electronic devices, particularly for flexible and printable electronics. [, ]
  • Investigating its potential in the synthesis and functionalization of new nanomaterials with tailored properties. [, ]
  • Further exploring the catalytic activity of 2D materials like MoS2 in the context of thiol oxidation and its potential applications. []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.